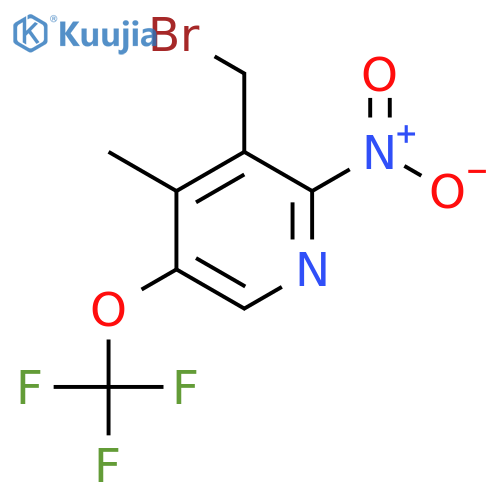Cas no 1804480-68-9 (3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine)

1804480-68-9 structure
商品名:3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine
CAS番号:1804480-68-9
MF:C8H6BrF3N2O3
メガワット:315.044051647186
CID:4841569
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6BrF3N2O3/c1-4-5(2-9)7(14(15)16)13-3-6(4)17-8(10,11)12/h3H,2H2,1H3
- InChIKey: GJPKGMZGFTWNFD-UHFFFAOYSA-N
- ほほえんだ: BrCC1C([N+](=O)[O-])=NC=C(C=1C)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084223-1g |
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine |
1804480-68-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1804480-68-9 (3-(Bromomethyl)-4-methyl-2-nitro-5-(trifluoromethoxy)pyridine) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
